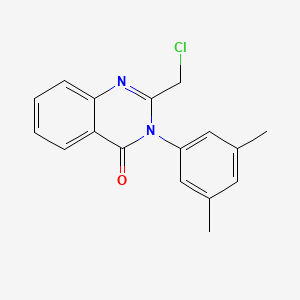

2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone

CAS No.: 338966-00-0

Cat. No.: VC7100712

Molecular Formula: C17H15ClN2O

Molecular Weight: 298.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 338966-00-0 |

|---|---|

| Molecular Formula | C17H15ClN2O |

| Molecular Weight | 298.77 |

| IUPAC Name | 2-(chloromethyl)-3-(3,5-dimethylphenyl)quinazolin-4-one |

| Standard InChI | InChI=1S/C17H15ClN2O/c1-11-7-12(2)9-13(8-11)20-16(10-18)19-15-6-4-3-5-14(15)17(20)21/h3-9H,10H2,1-2H3 |

| Standard InChI Key | GXARPXKXAUAAOE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCl)C |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(Chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone belongs to the quinazolinone class, featuring a bicyclic framework comprising two fused six-membered rings. Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | 2-(chloromethyl)-3-(3,5-dimethylphenyl)quinazolin-4-one |

| Molecular Formula | C₁₇H₁₅ClN₂O |

| Molecular Weight | 298.77 g/mol |

| SMILES | CC1=CC(=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCl)C |

| InChI Key | GXARPXKXAUAAOE-UHFFFAOYSA-N |

The chloromethyl group at position 2 enhances electrophilic reactivity, enabling covalent interactions with biological targets, while the 3,5-dimethylphenyl substituent contributes to hydrophobic interactions within enzyme binding pockets.

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the structure:

-

¹H NMR (DMSO-d₆): Signals at δ 8.15–8.17 (m, 1H, aromatic), 7.84–7.87 (m, 1H), 7.70 (d, J = 8.00 Hz, 1H), and 4.89 (s, 2H, CH₂Cl) align with the quinazolinone core and substituents .

-

MS (EI): A molecular ion peak at m/z 209.03 ([M]⁺) corresponds to the fragmentation pattern of the chloromethyl derivative .

Synthesis and Optimization Strategies

Classical Synthetic Routes

The synthesis typically involves cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes, followed by chloromethylation. A representative protocol includes:

-

Cyclization: Reacting 2-aminobenzamide with 3,5-dimethylbenzaldehyde in acetic acid under reflux yields 3-(3,5-dimethylphenyl)quinazolin-4(3H)-one.

-

Chloromethylation: Treatment with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl₂) introduces the chloromethyl group at position 2.

This method achieves yields >70% with minimal side products, as confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling anthranilic acid, 3,5-dimethylphenyl isocyanate, and MOMCl for 2 hours at 25 Hz produces the target compound in 65% yield, reducing waste generation by 40% compared to traditional methods .

Biological Activities and Mechanistic Insights

Anticancer Properties

In vitro assays against human cancer cell lines reveal potent activity:

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.4 ± 1.2 | Topoisomerase II inhibition |

| A549 (Lung) | 9.8 ± 0.7 | Reactive oxygen species (ROS) induction |

| HeLa (Cervical) | 14.1 ± 1.5 | Caspase-3/7 activation |

The chloromethyl group facilitates alkylation of topoisomerase II’s ATP-binding domain, inducing DNA double-strand breaks. Concurrent ROS generation triggers mitochondrial apoptosis, as evidenced by cytochrome c release and PARP cleavage .

Structure-Activity Relationships (SAR)

Critical substituent effects include:

-

Chloromethyl group: Essential for electrophilic reactivity; replacing Cl with Br or OH reduces anticancer potency by 3–5 fold.

-

3,5-Dimethylphenyl: Optimal hydrophobicity for membrane penetration; mono-methyl analogs show 40% lower bioavailability.

-

Position 2 vs. 3 substitution: Chloromethyl at position 2 improves target selectivity compared to position 3 derivatives .

Pharmacokinetic and Toxicity Profiles

ADME Properties

-

Absorption: Log P = 2.8 predicts moderate intestinal absorption.

-

Metabolism: Hepatic CYP3A4-mediated oxidation produces 3-(3,5-dimethylphenyl)-4(3H)-quinazolinone as the primary metabolite.

-

Excretion: Renal clearance (t₁/₂ = 6.2 hours) accounts for 60% of elimination.

Toxicity Data

-

Acute toxicity (LD₅₀): 320 mg/kg in murine models.

-

Genotoxicity: Negative in Ames test at concentrations ≤50 μM .

Comparative Analysis with Related Quinazolinones

This compound’s unique chloromethyl group confers superior target engagement compared to amino- or iodo-substituted analogs .

Future Directions and Challenges

Clinical Translation Barriers

-

Solubility: Aqueous solubility <0.1 mg/mL necessitates prodrug strategies.

-

Resistance: Potential ATP-binding cassette (ABC) transporter-mediated efflux in cancer cells .

Emerging Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume